1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid
Overview
Description
The molecule “1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid” is a pyridine derivative with a carboxylic acid and a difluoromethyl group. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals . The presence of a difluoromethyl group can significantly alter the properties of the molecule, potentially enhancing its biological activity .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The difluoromethyl group could potentially undergo various reactions, including nucleophilic, electrophilic, and free radical di- and monofluoromethylation .Scientific Research Applications
Antibacterial Properties
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid and its derivatives have been studied for their antibacterial properties. Specifically, arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which share a similar structure, have demonstrated significant antibacterial activity. The presence of a fluorine atom and substituted amino groups in these compounds contribute to their effectiveness. For instance, one particular derivative, 1-(2,4-Difluorophenyl)-6-fluoro-7-(3-amino-1-pyrrolidinyl)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, has shown excellent in vitro potency and in vivo efficacy as an antibacterial agent (Chu et al., 1986).
Hydrogen Bonding Studies
Studies involving derivatives of 1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid have contributed to understanding hydrogen bonding in certain chemical structures. For example, research on 1,2-dialkyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acids revealed insights into hydrogen bonding between side-chain carboxylic acid proton and the 4-oxo group of the heterocycle. Such insights are valuable for the development of new chemical compounds with specific bonding characteristics (Dobbin et al., 1993).
Heterogeneous Catalysis
Recent studies have explored the use of coordination polymers derived from 1,6-dihydropyridine-3-carboxylic acid derivatives as heterogeneous catalysts. These polymers have been employed in environmentally friendly tandem reactions, demonstrating significant catalytic activity under solvent-free conditions. This research opens up new possibilities for the use of these compounds in green chemistry applications (Paul et al., 2021).
Lactonization Studies
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid derivatives have also been studied for their behavior in lactonization reactions. These studies contribute to the understanding of how different substituents influence the reaction pathways and the formation of specific lactone structures. This research is crucial for the development of new synthetic methods in organic chemistry (Rudler et al., 2008).
Future Directions
properties
IUPAC Name |
1-(difluoromethyl)-6-oxopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-7(9)10-3-4(6(12)13)1-2-5(10)11/h1-3,7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMITOFROYTOFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1C(=O)O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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